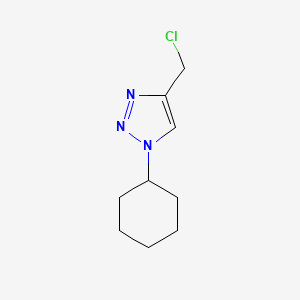

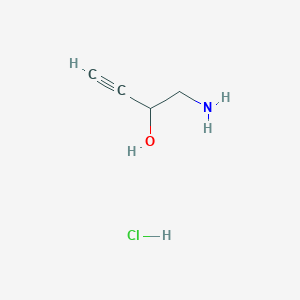

![molecular formula C20H19N3O2S B2503917 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034612-54-7](/img/structure/B2503917.png)

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazole and benzamide derivatives, which are known for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the coupling of amino-thiazole or amino-thiazoline bases with acid chlorides of dimethylaminobenzoic acid. This process is likely to be similar for the synthesis of the compound , involving the formation of an amide bond between the benzothiazole and the benzofuran moieties. The synthesis process is characterized by the use of spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy for identification, as well as X-ray crystallography for structural confirmation in some cases .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The presence of the dimethylamino group and the thiazole ring suggests that the compound of interest may also exhibit a planar structure conducive to interactions with biological targets. The structural analysis of these compounds is crucial for understanding their potential interactions with enzymes or receptors .

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically influenced by the presence of functional groups such as the amide bond and the thiazole ring. These groups can participate in various chemical reactions, including hydrogen bonding and hydrophobic interactions, which are important for their biological activity. The thiazole ring, in particular, is known to be a key pharmacophore in many drug molecules, contributing to their reactivity and binding affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are determined by their molecular structure. The presence of both hydrophobic (benzothiazole and benzofuran rings) and hydrophilic (dimethylamino group) elements suggests that the compound may have amphiphilic properties, affecting its behavior in biological systems. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are also influenced by these characteristics. For example, the quantitation of a related compound, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, in plasma by high-performance liquid chromatography indicates the importance of these properties in the context of drug development and therapeutic monitoring .

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Applications

- Benzofused thiazole derivatives, including compounds related to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide, have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Certain derivatives showed promising anti-inflammatory activity compared to standard references, and all tested compounds exhibited potential antioxidant activity against reactive species (Dattatraya G. Raut et al., 2020) Raut et al., 2020.

Anticancer Potential

- The benzothiazole nucleus is recognized for its presence in a variety of biologically active compounds, including those with anticancer potential. Benzothiazole derivatives have been highlighted for their anticancer activities, underlining the importance of this nucleus in drug discovery (Sumit et al., 2020) Sumit et al., 2020.

- A review focused on benzothiazoles from 2010 to 2014 identified that 2-arylbenzothiazoles, a category which this compound could be conceptually part of, are potential antitumor agents, with several derivatives being explored for their broad spectrum of biological activities, including anticancer effects (A. Kamal et al., 2015) Kamal et al., 2015.

Alzheimer's Disease Research

- Some benzothiazole derivatives have been investigated for their potential in amyloid imaging within Alzheimer's disease research, highlighting the versatility of benzothiazole-based compounds in addressing various aspects of central nervous system disorders (A. Nordberg, 2007) Nordberg, 2007.

Mecanismo De Acción

Mode of Action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have anti-tumor activity and may work by interacting with cancer cells and inhibiting their growth .

Biochemical Pathways

Benzofuran derivatives may affect various biochemical pathways depending on their specific biological activity. For instance, anti-tumor benzofuran derivatives may affect pathways related to cell growth and proliferation .

Result of Action

The result of the action of benzofuran derivatives can vary depending on their biological activity. For example, anti-tumor benzofuran derivatives may result in the inhibition of tumor growth .

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-23(2)15(17-11-13-7-3-5-9-16(13)25-17)12-21-19(24)20-22-14-8-4-6-10-18(14)26-20/h3-11,15H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDHGVAYLARJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

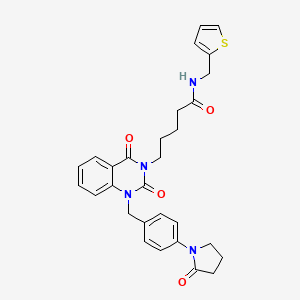

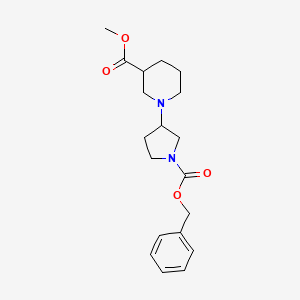

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)

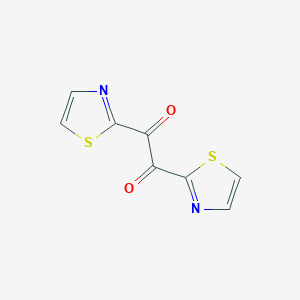

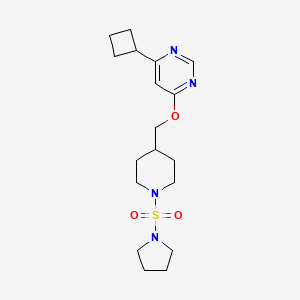

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2503836.png)

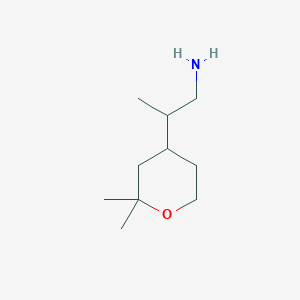

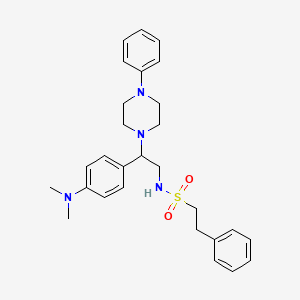

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)